Diacetylpteroic acid
Overview
Description
Diacetylpteroic acid is an organic compound that plays a significant role in various biochemical processes. It is a derivative of pteroic acid, which is a part of the folate family. Folates are essential for numerous cellular functions, including DNA synthesis and repair, and they are crucial for the proper functioning of the nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diacetylpteroic acid can be synthesized through a multi-step chemical process. One common method involves the acetylation of pteroic acid. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a catalyst like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the pteroic acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale acetylation processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: Diacetylpteroic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteroic acid derivatives, while reduction can produce dihydropteroic acid.
Scientific Research Applications
Diacetylpteroic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various folate derivatives and analogs.
Biology: this compound is studied for its role in cellular metabolism and its involvement in folate pathways.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of folate deficiency-related disorders.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
Diacetylpteroic acid exerts its effects through its involvement in the folate metabolic pathway. It acts as a substrate for enzymes involved in the synthesis of tetrahydrofolate, a crucial cofactor in one-carbon metabolism. This pathway is essential for the synthesis of nucleotides and amino acids, which are vital for DNA replication and repair.
Molecular Targets and Pathways: The primary molecular targets of this compound are the enzymes dihydrofolate reductase and folylpolyglutamate synthase. These enzymes catalyze the conversion of this compound into active folate derivatives, which participate in various biochemical reactions.
Comparison with Similar Compounds
Pteroic Acid: The parent compound of diacetylpteroic acid, involved in similar biochemical pathways.
Dihydropteroic Acid: A reduced form of pteroic acid, also involved in folate metabolism.
Methotrexate: A folate analog used as a chemotherapeutic agent, which inhibits dihydrofolate reductase.
Uniqueness: this compound is unique due to its specific acetylation, which affects its reactivity and interaction with enzymes. This modification can influence its biological activity and its potential therapeutic applications.
Properties
IUPAC Name |
4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methyl-acetylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O5/c1-9(25)20-18-22-15-14(16(27)23-18)21-12(7-19-15)8-24(10(2)26)13-5-3-11(4-6-13)17(28)29/h3-7H,8H2,1-2H3,(H,28,29)(H2,19,20,22,23,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYORKQNRCBWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)CN(C3=CC=C(C=C3)C(=O)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279977 | |
Record name | 4-(acetyl{[2-(acetylamino)-4-oxo-1,4-dihydropteridin-6-yl]methyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70844-36-9 | |
Record name | Diacetylpteroic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14967 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(acetyl{[2-(acetylamino)-4-oxo-1,4-dihydropteridin-6-yl]methyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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